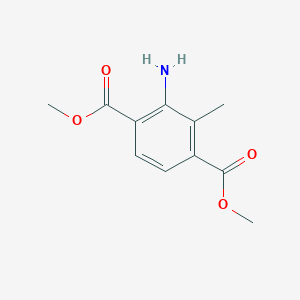

![molecular formula C17H16N2OS2 B2710219 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898458-70-3](/img/structure/B2710219.png)

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields. They are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Molecular Structure Analysis

Benzothiazoles are heterocyclic compounds, consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom. The specific molecular structure of “2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” would include these features, along with an ethylthio substituent and a 2-methylbenzamide substituent .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as alkylation, acylation, nitration, and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point can be influenced by the presence and position of different substituents .Scientific Research Applications

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit significant anticancer activities. For instance, a study on the design, synthesis, and evaluation of benzamide derivatives highlighted their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds demonstrated moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in terms of IC50 values, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Benzothiazole and its derivatives have also been recognized for their antimicrobial and antioxidant properties. A study evaluating a new benzothiazole derivative for its antioxidant activity during the initial phase of acetaminophen toxicity found that it exhibited significant free radical scavenging activity. This suggests a potential role for benzothiazole derivatives in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Gelation Behavior and Supramolecular Chemistry

The role of methyl functionality and multiple non-covalent interactions on gelation behavior has been investigated in N-(thiazol-2-yl) benzamide derivatives. Some derivatives demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentration. This points towards their potential applications in the development of novel gelators for various industrial and pharmaceutical purposes (Yadav & Ballabh, 2020).

Sensor Development for Metal Ions

Benzothiazole derivatives have been utilized in the design of fluorescent sensors for detecting metal ions. A study on benzimidazole and benzothiazole conjugated Schiff bases demonstrated their capability as fluorescent sensors for Al3+ and Zn2+, showing significant sensitivity and selectivity. This application is particularly relevant for environmental monitoring and biomedical diagnostics (Suman et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-14-16(10-12)22-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPANKXMNONZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)

![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)

![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)

![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)

![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)

![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)